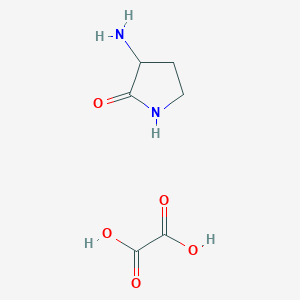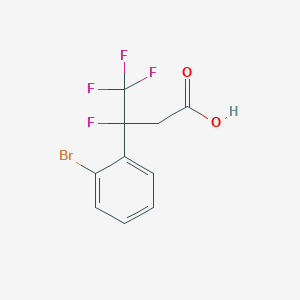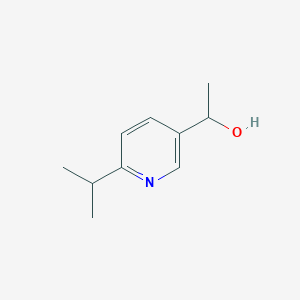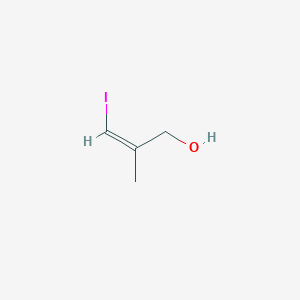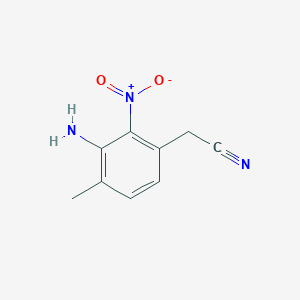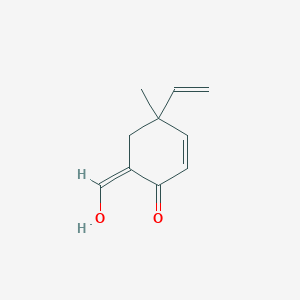![molecular formula C5H3BrN4O2 B15224203 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triaZines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine in the structure enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-pyrazole with cyanogen bromide in the presence of a base, followed by cyclization to form the triazine ring . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triaZines, dehalogenated derivatives, and various cyclized heterocyclic compounds.
Aplicaciones Científicas De Investigación
8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Pharmaceutical Research: The compound serves as a scaffold for the design and synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione involves its interaction with specific molecular targets such as kinases and enzymes. The bromine atom enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of cellular processes such as proliferation, differentiation, and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory properties and potential anticancer activities.
1,3,5-Triazines: These compounds are widely studied for their diverse chemical reactivity and applications in medicinal chemistry.
Uniqueness
8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. Its ability to inhibit specific kinases and enzymes makes it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C5H3BrN4O2 |
|---|---|
Peso molecular |
231.01 g/mol |
Nombre IUPAC |
8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H3BrN4O2/c6-2-1-7-10-3(2)8-4(11)9-5(10)12/h1H,(H2,8,9,11,12) |
Clave InChI |
FSWLACCKCVMULY-UHFFFAOYSA-N |
SMILES canónico |
C1=NN2C(=C1Br)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
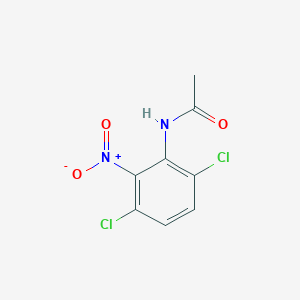
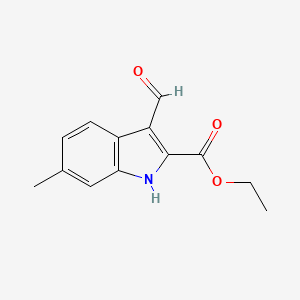
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)

